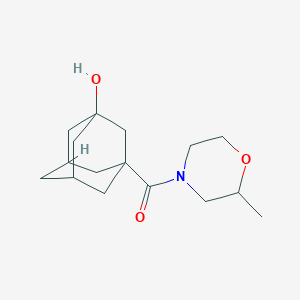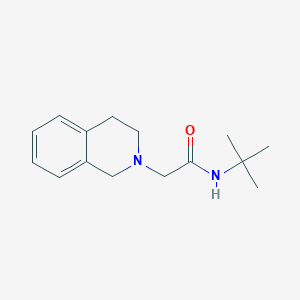
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. It is widely used in scientific research for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide exerts its pharmacological effects through the inhibition of serotonin 5-HT3 receptors, which are located in the central and peripheral nervous systems. By blocking these receptors, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide reduces the activity of the vagus nerve, which is responsible for the sensation of nausea and vomiting. In addition, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide modulates the release of neurotransmitters, such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
Biochemical and Physiological Effects
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have several biochemical and physiological effects, including the reduction of nausea and vomiting, the improvement of gastrointestinal motility, and the modulation of neurotransmitter release. Furthermore, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to have anxiolytic and antidepressant effects, which may be attributed to its modulation of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for serotonin 5-HT3 receptors, its low toxicity, and its ease of administration. However, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide also has some limitations, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research on N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is the development of novel N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Furthermore, the elucidation of the molecular mechanisms underlying the pharmacological effects of N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide may provide insights into the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with isopropylamine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and psychiatric disorders. It has been found to be effective in reducing nausea and vomiting caused by chemotherapy and radiation therapy. Furthermore, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to improve the symptoms of irritable bowel syndrome, such as abdominal pain and bloating. In addition, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its potential use in the treatment of psychiatric disorders, such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-7(2)12-11(15)6-10-8(3)13-14(5)9(10)4/h7H,6H2,1-5H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMKVLKHPWBNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B7566031.png)


![N-[(4-fluorophenyl)-phenylmethyl]-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7566063.png)
![4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B7566084.png)
![4-[4-(2-Methylprop-2-enyl)piperazin-1-yl]phenol](/img/structure/B7566086.png)
![N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbenzamide](/img/structure/B7566089.png)


![cyclopropyl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7566102.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7566121.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetamide](/img/structure/B7566134.png)